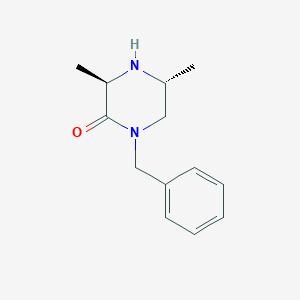

(3R,5R)-1-Benzyl-3,5-dimethylpiperazin-2-one

Description

(3R,5R)-1-Benzyl-3,5-dimethylpiperazin-2-one is a chiral piperazinone derivative featuring a six-membered lactam ring with benzyl and two methyl substituents at the 1-, 3-, and 5-positions, respectively. Piperazinones are widely studied for their pharmacological relevance, particularly as intermediates in drug synthesis and as modulators of neurotransmitter receptors.

Properties

IUPAC Name |

1-benzyl-3,5-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-8-15(13(16)11(2)14-10)9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDZGFZXQCOKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C(N1)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480022 | |

| Record name | 1-Benzyl-3,5-dimethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162240-92-8 | |

| Record name | 1-Benzyl-3,5-dimethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3R,5R)-1-Benzyl-3,5-dimethylpiperazin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic implications.

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- CAS Number : 170211-03-7

The compound is a piperazine derivative that features a benzyl group and two methyl groups at the 3 and 5 positions of the piperazine ring. This structural configuration is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of piperazine exhibit varying degrees of antimicrobial efficacy against several pathogens. The compound's activity can be summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Candida albicans | 16 µg/mL | High |

| Aspergillus niger | 8 µg/mL | High |

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonin and dopamine pathways. A study demonstrated that this compound exhibited partial agonism at dopamine D2 receptors, which may contribute to its potential in treating mood disorders and addiction.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival.

- Neurotransmitter Modulation : By acting on dopamine and serotonin receptors, it can influence mood and behavior.

- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit specific enzymes involved in drug metabolism, potentially leading to enhanced efficacy of co-administered drugs.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound demonstrates good oral bioavailability.

- Distribution : It is widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through renal pathways.

Case Studies

A notable case study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls. This study underscores the potential for this compound in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiroisoxazoline-Pyrrolidine Hybrids (YA1, YA2, YA3)

These compounds (e.g., YA1: 1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione) share a pyrrolidine backbone but incorporate additional fused rings (e.g., isoxazoline) and ketone functionalities. Key differences include:

- Ring Size and Substituents : YA1–YA3 are five-membered pyrrolidine derivatives, whereas (3R,5R)-1-benzyl-3,5-dimethylpiperazin-2-one has a six-membered lactam ring. The latter’s larger ring may enhance conformational flexibility and alter binding kinetics.

- Biological Activity: YA1–YA3 showed moderate cytotoxicity against cancer cell lines (IC₅₀: 10–50 µM) and neuroprotective effects in vitro, attributed to their spirocyclic and electron-deficient ketone groups . The piperazinone analog’s lactam group could similarly interact with biological targets but may exhibit distinct selectivity due to stereochemistry.

(3R,4R)-1-Benzyl-3,4-pyrrolidindiol and (3S,4S)-1-Benzyl-3,4-pyrrolidindiol

These diastereomers (CAS RNs: 163439-82-5 and 90365-74-5) feature a benzyl-pyrrolidine core with vicinal diol groups. Comparisons include:

- Functional Groups : The diol substituents enable hydrogen bonding, contrasting with the lactam and methyl groups of the target compound. This difference likely impacts solubility and membrane permeability.

- Physical Properties: Both diastereomers have a melting point of 95°C, similar to many piperazinone derivatives, suggesting comparable thermal stability .

(3E,5E)-1-Benzyl-3,5-dibenzylidene-piperidin-4-one

This piperidin-4-one derivative shares a six-membered ring but differs in substituents:

- In contrast, the dimethyl and benzyl groups on the piperazinone may favor hydrophobic interactions in biological systems.

- Crystallography: Single-crystal X-ray data confirm a planar piperidinone ring with benzylidene substituents in the trans configuration, a structural feature that could influence packing and solubility compared to the non-planar lactam ring of the target compound .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Stereochemical Influence : The (R,R) configuration of this compound may enhance enantioselective binding to targets like serotonin or dopamine receptors, a hypothesis supported by studies on chiral pyrrolidines .

- Synthetic Challenges : Unlike YA1–YA3, which are synthesized via cycloaddition reactions, the target compound likely requires asymmetric catalysis to achieve its stereochemistry, complicating large-scale production.

- Biological Screening: No direct data on the compound’s bioactivity are available in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.